1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride involves nucleophilic substitution reactions and the use of green chemistry principles. For instance, N-[(2-Hydroxyl)-propyl-3-trimethyl ammonium] chitosan chloride (HTCC) is synthesized through nucleophilic substitution of 2,3-epoxypropyltrimethyl ammonium chloride onto chitosan using ionic liquids as homogeneous and green reaction media, indicating a shift towards more environmentally friendly synthesis methods (Yang et al., 2015).
Molecular Structure Analysis
Advanced spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR spectra, along with quantum chemical calculations, have been utilized to investigate the molecular structure of related compounds. These studies provide insights into the vibrational frequencies, molecular interactions, and electronic properties of such molecules, aiding in the understanding of their molecular structure and reactivity (Manjusha et al., 2019).
Chemical Reactions and Properties
Reactions involving 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride derivatives can include nucleophilic additions and substitutions, as well as reactions under green chemistry conditions. These processes often result in the formation of complex molecular structures with unique properties suitable for various applications, demonstrating the compound's versatile reactivity and utility in chemical synthesis (Fu et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, crystallinity, and thermal stability, of compounds related to 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride are influenced by their chemical structure and degree of substitution. Studies show that these properties can be tailored through chemical modification, impacting their application potential in various fields (Shagdarova et al., 2019).
Chemical Properties Analysis
The chemical properties of 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride and its derivatives are characterized by their reactivity towards various chemical reagents, ability to form complexes, and interaction with biological molecules. These properties are critical for their application in materials science, biotechnology, and environmental science. Molecular interactions, such as hydrogen bonding and electrostatic interactions, play a significant role in defining these chemical properties and their resulting applications (Yang et al., 2020).
Scientific Research Applications
Crystallography
- The crystal structure of 2-acetoxy-3-carboxy-N,N,N-trimethyl-1-propanaminium chloride, a derivative of the compound, has been analyzed, confirming its extended conformation and differing from previous reports in the literature (Weber et al., 1995).
Polymer Science
- Studies on water-soluble 1-substituted derivatives of 2-hydroxy-3-(9-oxo-9H-thioxanthene-4-yloxy)-N,N,N-trimethyl-1-propanaminium chloride salts have revealed their spectroscopic, photochemical, and photopolymerization properties. These studies indicate that substitution in the 1-position affects charge-transfer character and photopolymerization activity (Allen et al., 1993).
Photochemistry
- The photopolymerization and photochemistry of water-soluble methyl substituted 3-(9-oxo-9H-thioxanthene-2-yloxy)-N,N,N-trimethyl-1-propanaminium salts have been explored. Methyl substitution enhances the photopolymerization of certain methacrylates in water, with specific substitutions proving more effective (Allen et al., 1986).
Organic Synthesis
- Efficient and safe synthesis methods have been developed for compounds such as 3-carboxy-(2R)-[[hydroxy[(tetradecyl)oxy]phosphinyl]oxy]-N,N,N-trimethyl-1-propanaminium hydroxide inner salt, used as a carnitine palmitoyltransferase I inhibitor (Prashad et al., 2002).
Spectroscopic Analysis
- A study on 3-carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium hydroxide using FT-IR, FT-Raman, UV–vis, and NMR spectra provided insights into the vibrational frequencies and molecular interactions of the compound (Manjusha et al., 2019).
Additional Applications
- The compound has been studied for its applications in dentistry, specifically in improving the bond strength of resin composites to dentin or enamel (Hayakawa et al., 1999; Hayakawa et al., 1992).
- Its role in corrosion inhibition of metals and antibacterial activity has also been investigated (Sangeetha et al., 2015; Xu et al., 2011).
properties
IUPAC Name |
2-hydroxypropyl(trimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO.ClH/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUHDEGJEGHQKL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7562-87-0 (Parent) | |
Record name | beta-Methylcholine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883835 | |
Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride | |
CAS RN |
2382-43-6 | |
Record name | (2-Hydroxypropyl)trimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2382-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Methylcholine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-hydroxypropyl)trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-METHYLCHOLINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72A0BR9CQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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